N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 5-methyl-4-nitro-1H-pyrazole in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can be compared with other pyrazole derivatives, such as:
1-ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound, known for its reactivity and versatility in organic synthesis.
5-methyl-4-nitro-1H-pyrazole: Another precursor, which contributes to the unique structural and electronic properties of the final compound.
3(5)-aminopyrazoles: These compounds are used as precursors in the synthesis of condensed heterocyclic systems and exhibit similar reactivity and biological activities.
The uniqueness of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE lies in its specific substitution pattern and the presence of both nitro and ethyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18N6O3 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H18N6O3/c1-3-17-9-11(7-15-17)6-14-13(20)4-5-18-10(2)12(8-16-18)19(21)22/h7-9H,3-6H2,1-2H3,(H,14,20) |
InChI Key |
HAEVBNYUXVCUKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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